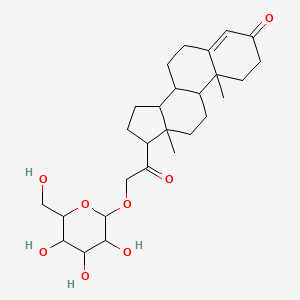

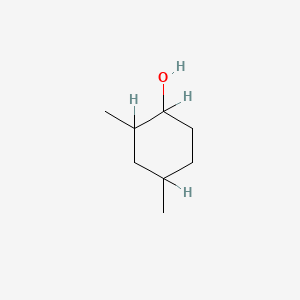

Deoxycorticosterone 21-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

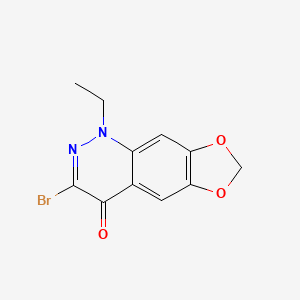

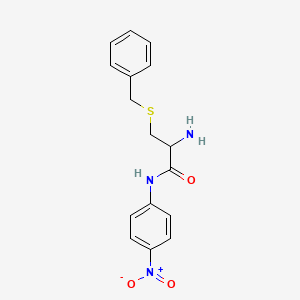

Deoxycorticosterone 21-glucoside (DOCA-gluc) is a synthetic glucocorticoid hormone of the glucocorticoid family, which is used as a drug in laboratory experiments and research. DOCA-gluc is a prodrug, meaning that it is converted to its active form, deoxycorticosterone (DOCA), upon entering the body. DOCA-gluc is used to study the effects of glucocorticoid hormones on the body, as well as to investigate the mechanisms of action of these hormones.

Aplicaciones Científicas De Investigación

1. Research in Endocrinology and Steroid Metabolism

Deoxycorticosterone (DOC) is a precursor to corticosterone and aldosterone, critical in understanding endocrinology and steroid metabolism. Research by Al-Dujaili et al. (2009) developed ELISA methods to quantify urinary DOC, enhancing our understanding of physiological and genetic control of steroid synthesis pathways (Al-Dujaili et al., 2009).

2. Study of Neurosteroids

DOC plays a role in the formation of neuroactive steroids like tetrahydrodeoxycorticosterone (THDOC) and influences ethanol sensitivity, as explored by Porcu et al. (2011). These findings are crucial in the study of stress, alcohol dependence, and neurobiology (Porcu et al., 2011).

3. Characterization of Glucocorticoid Receptors

Research on electrophilic affinity labeling of glucocorticoid receptors by Weisz et al. (1983) explored derivatives of deoxycorticosterone. This study is significant for understanding the binding and activity of glucocorticoid receptors, impacting pharmacology and molecular biology (Weisz et al., 1983).

4. Insights into Congenital Adrenal Hyperplasia

Blumberg-Tick et al. (1991) investigated the adrenal nature of testicular tumors in congenital adrenal hyperplasia, highlighting the role of DOC in diagnostic and therapeutic contexts (Blumberg-Tick et al., 1991).

5. Role in Fetal Steroidogenesis

Casey et al. (1983) studied the conversion of progesterone to DOC in various human fetal tissues. This research provides insights into the role of DOC in fetal development and steroidogenesis (Casey et al., 1983).

6. Understanding Human Brain Steroid Metabolism

The study by Beyenburg et al. (2001) on the expression of 21-hydroxylase mRNA in the human hippocampus sheds light on the brain's capacity to convert progesterone to DOC, advancing our understanding of brain steroid metabolism (Beyenburg et al., 2001).

7. Investigating Hypertension Mechanisms

Gallant's (1974) research using a steroid-protein conjugate of deoxycorticosterone demonstrated its role in preventing adrenal regeneration hypertension, providing insights into hypertension mechanisms (Gallant, 1974).

8. Corticosteroid Structure-Function Relationships

Vinson's (2011) review clarified the roles of different corticosteroids, including DOC, in various physiological functions, aiding in understanding structure-function relationships in corticosteroids (Vinson, 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Deoxycorticosterone 21-glucoside involves the conversion of Deoxycorticosterone to Deoxycorticosterone 21-acetate, followed by the reaction of Deoxycorticosterone 21-acetate with glucose to form Deoxycorticosterone 21-glucoside.", "Starting Materials": [ "Deoxycorticosterone", "Acetic anhydride", "Glucose", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Deoxycorticosterone is reacted with acetic anhydride and pyridine in methanol to form Deoxycorticosterone 21-acetate.", "Deoxycorticosterone 21-acetate is then reacted with glucose in chloroform to form Deoxycorticosterone 21-glucoside." ] } | |

Número CAS |

4319-56-6 |

Fórmula molecular |

C27H40O8 |

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,21+,22+,23-,24+,25+,26-,27-/m0/s1 |

Clave InChI |

SMSMUZPFFJLROV-LARVYCNESA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C |

SMILES |

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |

SMILES canónico |

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)

![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)